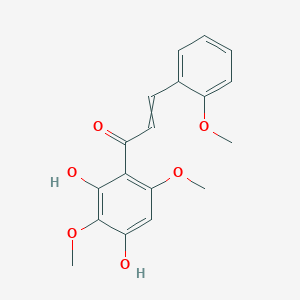![molecular formula C8H8BrN3 B13383567 2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13383567.png)
2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a bromine atom at the second position and two methyl groups at the fourth and sixth positions of the pyrazolo[1,5-a]pyrazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dimethylpyrazolo[1,5-a]pyrazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the second position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production.
化学反応の分析
Types of Reactions
2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of 2-substituted-4,6-dimethylpyrazolo[1,5-a]pyrazines.
Oxidation Reactions: Formation of 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid or 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-aldehyde.
Reduction Reactions: Formation of 4,6-dimethylpyrazolo[1,5-a]pyrazine.
科学的研究の応用
2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer compounds.
Material Science: It serves as a precursor for the synthesis of novel materials with unique electronic and photophysical properties.
Biological Studies: It is employed in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
類似化合物との比較
Similar Compounds
- 2-Chloro-4,6-dimethylpyrazolo[1,5-a]pyrazine
- 2-Iodo-4,6-dimethylpyrazolo[1,5-a]pyrazine
- 4,6-Dimethylpyrazolo[1,5-a]pyrazine
Uniqueness
2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for selective functionalization. The bromine atom can be easily substituted with various nucleophiles, making it a versatile intermediate for the synthesis of diverse compounds. Additionally, the presence of two methyl groups enhances its stability and lipophilicity, making it suitable for various applications in medicinal chemistry and material science.
特性
分子式 |
C8H8BrN3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
2-bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H8BrN3/c1-5-4-12-7(6(2)10-5)3-8(9)11-12/h3-4H,1-2H3 |
InChIキー |
DAASKDDKZAEYHE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=CC(=N2)Br)C(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[1-(2,6-Diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B13383499.png)

![9-Chloronaphtho[1,2-b]benzofuran](/img/structure/B13383514.png)


![Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate](/img/structure/B13383539.png)


![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13383551.png)




